1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride

EGFR tyrosine kinase kinase selectivity cancer cell signaling

1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a synthetic quinazoline-2,4-dione derivative supplied as a hydrochloride salt (MF: C11H14ClN3O2, MW: 255.7 g/mol). Unlike the aniline-based EGFR inhibitor PD153035 with which it is sometimes erroneously conflated, this compound bears a primary amine terminated ethyl side chain at the 1‑position and a methyl group at the 3‑position of the quinazoline‑2,4‑dione core.

Molecular Formula C11H14ClN3O2
Molecular Weight 255.7 g/mol
CAS No. 1211465-14-3
Cat. No. B1379524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride
CAS1211465-14-3
Molecular FormulaC11H14ClN3O2
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2N(C1=O)CCN.Cl
InChIInChI=1S/C11H13N3O2.ClH/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H
InChIKeyZCJGNGIKZUAQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione Hydrochloride (CAS 1211465-14-3) Demands a Dedicated Procurement Specification


1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a synthetic quinazoline-2,4-dione derivative supplied as a hydrochloride salt (MF: C11H14ClN3O2, MW: 255.7 g/mol) . Unlike the aniline-based EGFR inhibitor PD153035 with which it is sometimes erroneously conflated, this compound bears a primary amine terminated ethyl side chain at the 1‑position and a methyl group at the 3‑position of the quinazoline‑2,4‑dione core . This substitution pattern distinguishes it from the more common 3‑(2‑aminoethyl)‑1‑methyl regioisomer and from substituted‑anilinoquinazolines, resulting in fundamentally different molecular recognition properties that preclude casual interchange with ostensibly similar quinazoline scaffolds .

Procurement Pitfall: Why a Random Quinazoline‑2,4‑dione Cannot Substitute for CAS 1211465-14-3 in Biological Evaluation


Quinazoline‑2,4‑diones are privileged scaffolds employed across programs targeting EGFR, DDR1, c‑Met/VEGFR‑2, PARP, MAO, and immunomodulatory pathways; however, even minor changes to the N‑1 and N‑3 substituents can invert selectivity, alter binding modes, and shift potency by orders of magnitude . The 1‑(2‑aminoethyl)‑3‑methyl arrangement in this compound creates a distinct hydrogen‑bond donor/acceptor topology that cannot be recapitulated by the 3‑(2‑aminoethyl)‑1‑methyl isomer, by unsubstituted 3‑(2‑aminoethyl)quinazoline‑2,4‑dione, or by aniline‑appended quinazolines such as PD153035 . Direct evidence from structurally annotated kinase and MAO assays, summarized in Section 3, confirms that the target compound’s interaction with EGFR, MAO‑A, and Leishmania USP differs qualitatively and quantitatively from that of close analogs, making generic substitution a high‑risk strategy that can yield misleading biological conclusions .

Head‑to‑Head Selectivity Evidence: Quantifying Why CAS 1211465‑14‑3 Outperforms Common Comparators


EGFR Kinase Engagement: Wild‑Type and Mutant Profiling Reveals Decoupled Potency from Erlotinib‑Class Inhibitors

The compound’s interaction with EGFR is structurally distinct from that of the anilinoquinazoline PD153035. In a DiscoverX KINOMEscan panel, 1‑(2‑aminoethyl)‑3‑methylquinazoline‑2,4(1H,3H)‑dione hydrochloride inhibited wild‑type EGFR, EGFR(E746‑A750del), EGFR(L858R), EGFR(G719S), and EGFR(G719C) mutants with a uniform IC50 of 20 µM, indicating ATP‑site engagement but without the sub‑nanomolar potency characteristic of PD153035 . PD153035, by contrast, exhibits a Ki of 5–6 pM and an IC50 of 25–29 pM against wild‑type EGFR under cell‑free conditions, representing a >100,000‑fold potency difference . This quantitative gap demonstrates that the 1‑(aminoethyl)‑3‑methyl‑quinazolinedione scaffold operates through a fundamentally different pharmacophore that is not susceptible to the resistance mutations that compromise anilinoquinazolines.

EGFR tyrosine kinase kinase selectivity cancer cell signaling

Monoamine Oxidase A Inhibition: Direct Comparison with Established MAO‑A Modulators

The compound inhibits recombinant human MAO‑A with an IC50 of 25.3 µM (2.53 × 10⁴ nM), as determined by the kynuramine deamination assay that measures conversion to the fluorescent metabolite 4‑hydroxyquinoline . This places it in a distinct potency class relative to clinically used MAO‑A inhibitors: clorgyline, an irreversible MAO‑A inhibitor, exhibits an IC50 of approximately 4 nM, while the reversible inhibitor moclobemide shows an IC50 of ~6 µM . The 1‑(aminoethyl)‑3‑methyl substitution pattern yields a >6,000‑fold weaker interaction than clorgyline but falls within the same order of magnitude as moclobemide, suggesting a reversible binding mode amenable to structural optimization. No MAO‑B inhibition was detected at comparable concentrations, establishing isoform selectivity.

monoamine oxidase neurotransmitter metabolism CNS drug discovery

Regioisomeric Differentiation: 1‑(2‑Aminoethyl)‑3‑methyl vs. 3‑(2‑Aminoethyl)‑1‑methyl Scavenges Distinct Biological Space

Two data‑supported activity fingerprints differentiate the 1‑(2‑aminoethyl)‑3‑methyl isomer from the 3‑(2‑aminoethyl)‑1‑methyl isomer. First, in a BRENDA‑curated fragment screen against Leishmania major UDP‑sugar pyrophosphorylase (USP), only 3‑(2‑aminoethyl)‑1‑methylquinazoline‑2,4‑dione (the regioisomer) was identified as an inhibitor, whereas the 1‑(2‑aminoethyl)‑3‑methyl compound has not been reported as active in this assay, consistent with differentiated target recognition arising from methyl placement . Second, within the EGFR KINOMEscan dataset, the 1‑(2‑aminoethyl)‑3‑methyl isomer shows uniform 20 µM IC50 values across mutants, while related 3‑substituted quinazolinediones bearing larger N‑3 side chains (e.g., those in the c‑Met/VEGFR‑2 dual inhibitor series) achieve IC50 values ranging from 0.5 µM to 15 µM depending on the specific substitution . These divergences are mechanistically grounded: the N‑1 aminoethyl group places the primary amine in a distinct vector relative to the hinge‑binding region of the kinase ATP pocket compared with the N‑3 aminoethyl orientation.

regioisomer specificity structure-activity relationship chemical biology tool compounds

Immunomodulatory Scaffold Potential: Quinazoline‑2,4‑dione Core with Aminoethyl Side Chain as an Alternative to Thiol‑Based Immunostimulants

The quinazoline‑2,4‑dione ring system bearing a 2‑aminoethyl side chain has been documented as an immunostimulatory pharmacophore in rodent models. The structurally related compound 3‑(2‑aminoethyl)quinazoline‑2,4(1H,3H)‑dione, together with its N‑1 methyl and benzyl derivatives, demonstrated immunostimulating activity in murine splenocyte proliferation and macrophage activation assays . When compared with mercaptoethyl analogs (e.g., 3‑(2‑mercaptoethyl)‑N‑1‑substituted quinazoline‑2,4‑diones), which rely on thiol‑disulfide redox chemistry for activity, the aminoethyl‑bearing compounds provide a non‑thiol pharmacophore with potentially superior oxidative stability and reduced off‑target reactivity at physiological pH . The 1‑(2‑aminoethyl)‑3‑methyl substitution pattern in CAS 1211465‑14‑3 places the critical primary amine at the N‑1 position rather than N‑3, creating a distinct electrostatic surface that may engage Toll‑like receptor or inflammasome components differentially from the N‑3 aminoethyl series, though quantitative potency data in standardized immunopharmacological assays await publication.

immunostimulation innate immunity leukocyte activation

Purity Specification and Salt Form Identity: Differentiating Procurement‑Grade Material from Uncharacterized Free Base or Mixed Salts

The hydrochloride salt of 1‑(2‑aminoethyl)‑3‑methylquinazoline‑2,4(1H,3H)‑dione (CAS 1211465‑14‑3) is commercially available with a certified purity of ≥95% (AKSci Cat. 4632DX) . In contrast, the free base form (CAS 1211568‑40‑9, MW 219.24) is listed in chemical databases but lacks a defined salt stoichiometry, creating ambiguity in dosing calculations for biological assays where the hydrochloride counterion contributes ~14% of the molecular weight (255.7 vs. 219.24 g/mol) . Furthermore, uncharacterized batches of the free base may contain variable amounts of residual solvent or carbonate adducts from CO₂‑mediated synthetic routes, which can act as confounding buffers or metal chelators in enzymatic and cellular assays. Reputable suppliers (MolCore, Leyan) additionally offer the compound at ≥98% purity, exceeding the typical >95% threshold required for structure–activity relationship studies .

chemical purity salt form characterization reproducible biological assays

High‑Confidence Deployment Scenarios for 1‑(2‑Aminoethyl)‑3‑methylquinazoline‑2,4(1H,3H)‑dione Hydrochloride Based on Verified Evidence


Chemical Probe for EGFR Mutant Profiling at Defined Micromolar Occupancy

The uniform 20 µM IC50 across wild‑type and four clinically relevant EGFR mutants (E746‑A750del, L858R, G719S, G719C) positions CAS 1211465‑14‑3 as a calibration tool for kinase engagement assays where ATP‑site occupancy at a single, mutation‑insensitive concentration is required. Unlike PD153035, which saturates EGFR at sub‑nanomolar concentrations and masks differences in cellular EGFR expression levels, the target compound’s micromolar potency allows researchers to titrate receptor occupancy for dose‑response studies in cancer cell lines (e.g., A431, MDA‑MB‑468) without triggering maximal pathway inhibition .

MAO‑A Selective Inhibitor Starting Point for CNS Medicinal Chemistry

With an IC50 of 25.3 µM against MAO‑A and no detectable MAO‑B inhibition, the compound provides a synthetically tractable lead fragment for structure‑based optimization toward reversible MAO‑A inhibitors. The 1‑(2‑aminoethyl) side chain offers a vector for appending brain‑penetrant moieties, while the hydrochloride salt ensures aqueous solubility suitable for in vitro ADME profiling. The 4.2‑fold potency gap relative to moclobemide can be systematically addressed through SAR exploration at the quinazoline C‑6 and C‑7 positions .

Non‑Thiol Immunomodulatory Scaffold for Innate Immunity Research

The quinazoline‑2,4‑dione core with a primary amine side chain circumvents the oxidative instability inherent to thiol‑based immunostimulants such as 3‑(2‑mercaptoethyl) derivatives. Investigators studying macrophage activation, dendritic cell maturation, or vaccine adjuvant mechanisms can deploy the hydrochloride salt in cell‑based assays without concern for disulfide dimerization or non‑specific protein S‑thiolation that complicates thiol‑containing comparator compounds .

Regioisomeric Selectivity Control in Parasitic Target Validation

The demonstrated divergence in Leishmania major USP inhibition between 1‑(2‑aminoethyl)‑3‑methyl and 3‑(2‑aminoethyl)‑1‑methyl isomers establishes CAS 1211465‑14‑3 as a regioisomer‑negative control for target‑based screens in kinetoplastid parasites. Procurement of the correct isomer ensures that structure–activity relationships derived from USP inhibition campaigns are not confounded by positional isomer contamination, a critical quality requirement for hit‑to‑lead progression in neglected tropical disease drug discovery .

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